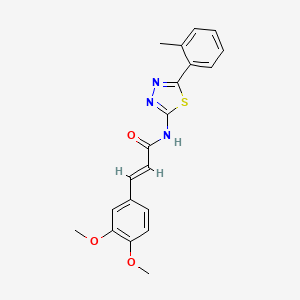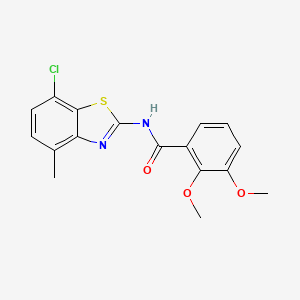![molecular formula C23H24N2O5 B2782143 4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034390-09-3](/img/structure/B2782143.png)
4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups, including a methoxy group, a carbonyl group, a piperidine ring, and a morpholine ring . These functional groups suggest that the compound could have interesting chemical properties and potential uses in various fields.
Molecular Structure Analysis
The compound contains a piperidine ring and a morpholine ring, which are both six-membered rings containing one nitrogen atom . The presence of these rings could influence the compound’s reactivity and physical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
The compound is involved in the synthesis of novel derivatives with antimicrobial properties. For instance, the synthesis of various triazole derivatives and their evaluation for antimicrobial activities have been a significant area of research. These compounds have shown to possess good to moderate activities against test microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2010).
Heterocyclic Enaminonitriles
Research into heterocyclic enaminonitriles, particularly the preparation of dihydrothiophenium derivatives and their recyclization with bases, highlights the compound's role in generating novel chemical structures. This area of study underscores the compound's utility in organic synthesis, contributing to the development of new heterocyclic compounds with potential applications in various fields of chemistry (Yamagata et al., 1993).
Conformational Studies
The compound's structure has been analyzed in conformational studies to understand the steric interactions and conformer populations. Such research provides insights into the molecule's behavior in different environments, which is crucial for designing compounds with specific properties and activities (Fulea & Krueger, 1977).
Synthesis of Spiroheterocycles
In the synthesis of spiroheterocycles, the compound has been utilized to introduce useful groups like pyridyl and morpholinyl into product structures. This research demonstrates the compound's versatility in organic synthesis, enabling the development of compounds with complex and biologically relevant structures (Gao et al., 2017).
Fluorescent Ligands for Receptors
The compound has been used in the synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing environment-sensitive fluorescent moieties. These compounds have shown high receptor affinity and fluorescence properties, indicating their potential use in visualizing receptors in biological systems (Lacivita et al., 2009).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-[1-[4-(3-methoxyphenyl)benzoyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-29-20-4-2-3-18(13-20)16-5-7-17(8-6-16)23(28)24-11-9-19(10-12-24)25-21(26)14-30-15-22(25)27/h2-8,13,19H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSWKRBJOVPXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C(=O)COCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide](/img/structure/B2782062.png)
![ethyl 2-(3,4,9-trimethyl-7-(2-methylallyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2782065.png)
![2-Chloro-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]acetamide](/img/structure/B2782067.png)
![2-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2782068.png)

![3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2782071.png)
![[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B2782072.png)
![{2-[4-(Trifluoromethyl)phenyl]cyclopropyl}methylamine](/img/structure/B2782075.png)
![4-[(E)-2-(2-furyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether](/img/structure/B2782077.png)


![1-[1-(2-Chlorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2782083.png)